molecular formula C10H12N4O7 B11109399 2-[(3,5-Dimethyl-2,4,6-trinitrophenyl)amino]ethanol

2-[(3,5-Dimethyl-2,4,6-trinitrophenyl)amino]ethanol

Cat. No.: B11109399
M. Wt: 300.22 g/mol
InChI Key: CCPOGFPIWCJGHJ-UHFFFAOYSA-N
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Description

2-(3,5-DIMETHYL-2,4,6-TRINITROANILINO)-1-ETHANOL is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of multiple nitro groups and a hydroxyl group attached to an aromatic ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DIMETHYL-2,4,6-TRINITROANILINO)-1-ETHANOL typically involves the nitration of 3,5-dimethylaniline followed by a series of reactions to introduce the hydroxyl group. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale nitration processes, often carried out in specialized reactors designed to handle the exothermic nature of the reaction. The process includes steps for purification and isolation of the final product, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DIMETHYL-2,4,6-TRINITROANILINO)-1-ETHANOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

2-(3,5-DIMETHYL-2,4,6-TRINITROANILINO)-1-ETHANOL has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3,5-DIMETHYL-2,4,6-TRINITROANILINO)-1-ETHANOL exerts its effects involves interactions with various molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form stable complexes with other molecules. The hydroxyl group enhances its solubility and facilitates its incorporation into different chemical environments.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trinitrotoluene (TNT): Known for its explosive properties, TNT shares the trinitro structure but lacks the hydroxyl group.

    3,5-Dimethyl-2,4,6-trinitrobenzene: Similar in structure but without the ethanol moiety.

Uniqueness

2-(3,5-DIMETHYL-2,4,6-TRINITROANILINO)-1-ETHANOL is unique due to the presence of both nitro and hydroxyl groups, which impart distinct chemical properties and reactivity. This combination makes it versatile for various applications in research and industry.

Properties

Molecular Formula

C10H12N4O7

Molecular Weight

300.22 g/mol

IUPAC Name

2-(3,5-dimethyl-2,4,6-trinitroanilino)ethanol

InChI

InChI=1S/C10H12N4O7/c1-5-8(12(16)17)6(2)10(14(20)21)7(11-3-4-15)9(5)13(18)19/h11,15H,3-4H2,1-2H3

InChI Key

CCPOGFPIWCJGHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])NCCO)[N+](=O)[O-])C)[N+](=O)[O-]

Origin of Product

United States

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